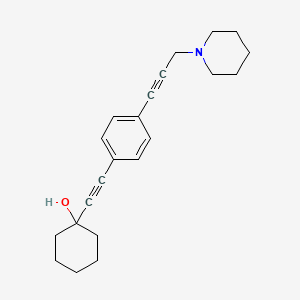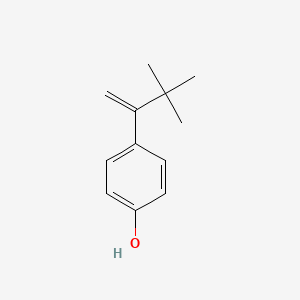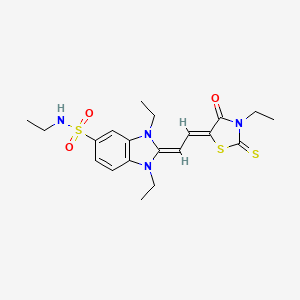
Einecs 222-113-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicon dioxide (SiO2) , is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in various industries due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Silicon dioxide can be synthesized through several methods, including:
Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.
Chemical Vapor Deposition: Silicon tetrachloride reacts with water vapor at high temperatures to produce silicon dioxide.
Sol-Gel Process: Tetraethyl orthosilicate is hydrolyzed and condensed to form a gel, which is then dried and calcined to produce silicon dioxide.
Industrial Production Methods
In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the chemical vapor deposition method. These processes are highly efficient and can produce large quantities of high-purity silicon dioxide.
化学反应分析
Types of Reactions
Silicon dioxide undergoes various chemical reactions, including:
Oxidation: Silicon dioxide can be further oxidized to form silicon tetrafluoride.
Reduction: Silicon dioxide can be reduced to silicon using reducing agents such as carbon or magnesium.
Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.
Common Reagents and Conditions
Oxidation: Requires oxygen and high temperatures.
Reduction: Requires reducing agents like carbon or magnesium and high temperatures.
Substitution: Requires hydrofluoric acid and ambient conditions.
Major Products
Oxidation: Silicon tetrafluoride.
Reduction: Silicon and carbon dioxide.
Substitution: Silicon tetrafluoride and water.
科学研究应用
Silicon dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography.
Biology: Used in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Used in dental materials and as a component in medical implants.
Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.
作用机制
Silicon dioxide exerts its effects through various mechanisms, depending on its application. In catalysis, it provides a high surface area for reactions to occur. In drug delivery, it acts as a carrier for active pharmaceutical ingredients, allowing for controlled release. In medical implants, it provides structural support and biocompatibility.
相似化合物的比较
Silicon dioxide can be compared with other similar compounds such as:
Aluminum oxide (Al2O3): Similar in its use as a catalyst support but has different chemical properties.
Titanium dioxide (TiO2): Used in similar applications but has different optical properties.
Zirconium dioxide (ZrO2): Used in high-temperature applications due to its high melting point.
Silicon dioxide is unique due to its abundance, versatility, and wide range of applications across various fields.
属性
CAS 编号 |
3351-67-5 |
|---|---|
分子式 |
C20H26N4O3S3 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
(2Z)-N,1,3-triethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C20H26N4O3S3/c1-5-21-30(26,27)14-9-10-15-16(13-14)23(7-3)18(22(15)6-2)12-11-17-19(25)24(8-4)20(28)29-17/h9-13,21H,5-8H2,1-4H3/b17-11-,18-12- |
InChI 键 |
SKJNKTWERCCKDZ-WHYMJUELSA-N |
手性 SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N(/C(=C/C=C\3/C(=O)N(C(=S)S3)CC)/N2CC)CC |
规范 SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=CC=C3C(=O)N(C(=S)S3)CC)N2CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


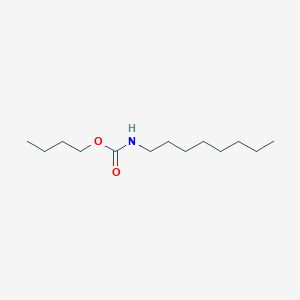
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
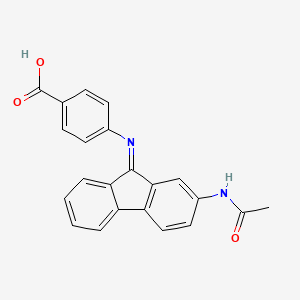

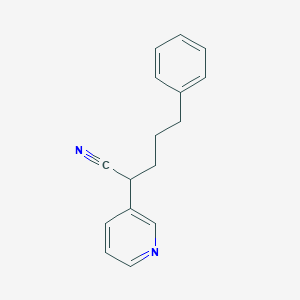
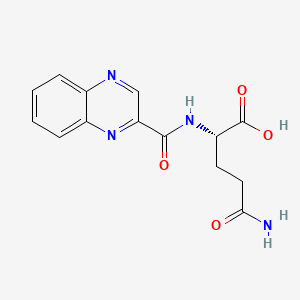
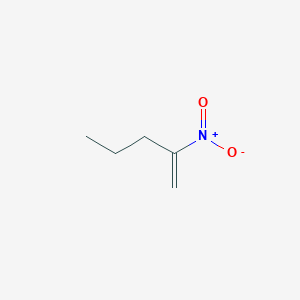

![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
